molecular formula C12H23N3S2 B14310582 (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene CAS No. 113983-52-1

(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene

Katalognummer: B14310582
CAS-Nummer: 113983-52-1
Molekulargewicht: 273.5 g/mol
InChI-Schlüssel: PDLIZUUSAJLUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and conjugated double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclic structure through intramolecular reactions.

    Substitution Reactions: Introduction of methyl groups and other substituents.

    Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.

    Reduction: Reduction of double bonds or heteroatoms.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic processes.

    Material Science: Potential use in the development of novel materials with unique electronic properties.

Biology

    Biological Activity: Investigation of its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound for new pharmaceuticals.

Industry

    Polymer Science: Use in the synthesis of polymers with specific properties.

Wirkmechanismus

The mechanism of action of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene: Similar compounds may include other cyclic compounds with heteroatoms and conjugated systems.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties

Eigenschaften

CAS-Nummer

113983-52-1

Molekularformel

C12H23N3S2

Molekulargewicht

273.5 g/mol

IUPAC-Name

3,3,13,13-tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene

InChI

InChI=1S/C12H23N3S2/c1-11(2)9-14-7-5-13-6-8-15-10-12(3,4)17-16-11/h9-10,13H,5-8H2,1-4H3

InChI-Schlüssel

PDLIZUUSAJLUSY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=NCCNCCN=CC(SS1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.